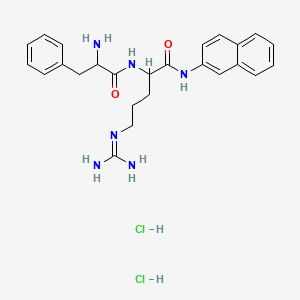![molecular formula C11H19NO6 B13396179 N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B13396179.png)
N-((4AR,7R,8R,8aS)-6,8-dihydroxy-2,2-dimethylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose is a synthetic intermediate used extensively in carbohydrate chemistry. It is known for its utility in the synthesis of various glycosyl donors and other carbohydrate derivatives. The compound has the molecular formula C₁₁H₁₉NO₆ and a molecular weight of 261.27 g/mol .
Preparation Methods
The synthesis of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose typically involves the protection of the hydroxyl groups in glucosamine. One common method includes the reaction of glucosamine with acetone in the presence of an acid catalyst to form the isopropylidene derivative. The acetylation of the amino group follows this step to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetylamino group can be replaced by other functional groups.
Hydrolysis: The isopropylidene group can be hydrolyzed under acidic conditions to yield the free hydroxyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and acids or bases for hydrolysis and substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex carbohydrates and glycosyl donors.
Biology: The compound is used in the study of glycoproteins and glycolipids, which are essential components of cell membranes.
Medicine: It is involved in the development of drugs targeting carbohydrate-related pathways and diseases.
Industry: The compound is used in the production of various carbohydrate-based materials and products.
Mechanism of Action
The mechanism of action of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose involves its role as a synthetic intermediate. It participates in various biochemical pathways by acting as a precursor to more complex molecules. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this compound .
Comparison with Similar Compounds
2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose can be compared with other similar compounds such as:
2-Acetamido-2-deoxy-α-D-glucopyranosyl chloride: Used in glycosylation reactions.
2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranosyl azide: Another glycosyl donor with different protecting groups.
2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose: Used in the synthesis of glycosyl donors and oligosaccharides.
The uniqueness of 2-Acetamido-2-deoxy-4,6-o-isopropylidene-D-glucopyranose lies in its specific protecting groups, which provide stability and selectivity in various synthetic reactions.
Properties
Molecular Formula |
C11H19NO6 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
N-(6,8-dihydroxy-2,2-dimethyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide |
InChI |
InChI=1S/C11H19NO6/c1-5(13)12-7-8(14)9-6(17-10(7)15)4-16-11(2,3)18-9/h6-10,14-15H,4H2,1-3H3,(H,12,13) |
InChI Key |
KHSNVBRWHNOPEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)(C)C)OC1O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol](/img/structure/B13396096.png)







![Cobalt;3-[[2-[(3-hydroxy-4-naphthalen-1-ylnaphthalen-2-yl)methylideneamino]cyclohexyl]iminomethyl]-1-naphthalen-1-ylnaphthalen-2-ol](/img/structure/B13396129.png)
![4-(1-fluoroethyl)-3-[2-[1-[4-methyl-5-[2-(trifluoromethyl)pyridin-4-yl]pyridin-2-yl]ethylamino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B13396136.png)

![2-Biphenyl-4-yl-8-methyl-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13396140.png)

![2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl N-[4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate;ethanol](/img/structure/B13396182.png)
